molecular formula C21H16ClN3O2S2 B2787752 N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 440325-32-6

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2787752
CAS No.: 440325-32-6
M. Wt: 441.95
InChI Key: SDMYUMKIWSXANW-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-chlorophenyl group at position 3 and a benzylacetamide moiety linked via a sulfanyl bridge at position 2. The compound’s structure combines a biologically relevant pyrimidinone scaffold with aromatic and sulfur-containing substituents, which are known to influence pharmacokinetic properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c22-15-6-8-16(9-7-15)25-20(27)19-17(10-11-28-19)24-21(25)29-13-18(26)23-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMYUMKIWSXANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, typically using benzyl chloride and a suitable base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, using an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the chlorophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halogenated compounds are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dechlorinated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The 4-chlorophenyl substituent in the target compound contrasts with other aryl groups in similar acetamide derivatives. For instance:

Compound Substituent Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Key Spectral Features (¹H-NMR)
Target Compound 4-chlorophenyl Not reported Not reported N/A N/A
13a (from ) 4-methylphenyl 288 1664 94 δ 2.30 (CH3), 7.20–7.92 (ArH), 10.13 (NH)
13b (from ) 4-methoxyphenyl 274 1662 95 δ 3.77 (OCH3), 7.00–7.92 (ArH), 10.10 (NH)
Example 53 (from ) 3-fluorophenyl 175–178 Not reported 28 Not reported
Compound I (from ) 4-bromophenyl 423–425 Not reported N/A Dihedral angle: 66.4° between aryl rings

Key Observations :

  • Electron-withdrawing groups (e.g., 4-chloro, 4-bromo) may increase melting points compared to electron-donating groups (e.g., 4-methoxy) due to enhanced intermolecular interactions .
  • Spectral trends : The C=O stretch in IR for acetamide derivatives ranges between 1662–1664 cm⁻¹, consistent with amide carbonyls .

Heterocyclic Core Variations

The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from other heterocyclic systems:

  • Pyrazolo[3,4-d]pyrimidin-3-yl (, Example 53): Fluorinated chromene-pyrazolopyrimidine hybrids exhibit lower melting points (175–178°C) compared to rigid thienopyrimidinones, likely due to reduced planarity .
  • Thieno[3,2-d]pyrimidin-4-one vs.

Structural and Crystallographic Insights

  • Dihedral Angles: In , the dihedral angle between aryl rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide is 66.4°, indicating moderate planarity. The target compound’s thienopyrimidinone core may enforce greater rigidity, altering packing efficiency and solubility .
  • Hydrogen Bonding : N–H···O interactions stabilize crystal packing in acetamide derivatives, a feature likely shared by the target compound .

Biological Activity

The compound N-benzyl-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a benzyl group and a sulfanyl moiety. Its molecular formula is C₁₅H₁₄ClN₃OS, and it has a molecular weight of approximately 319.81 g/mol. The presence of the chlorophenyl group is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could contribute to its antimicrobial and anticancer activities.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, this compound was tested against standard antibiotics. The results showed that this compound had lower minimum inhibitory concentrations (MICs) compared to several commonly used antibiotics, indicating superior efficacy against resistant bacterial strains .

Study 2: Anticancer Activity

A recent study focused on the anticancer properties of the compound in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Histological analyses revealed increased apoptosis within tumor tissues .

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